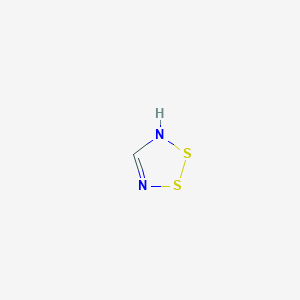
3H-1,2,3,5-Dithiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,3,5-Dithiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the broader family of thiadiazoles, which are known for their diverse chemical properties and applications in various fields such as medicine, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3,5-Dithiadiazole typically involves the reaction of cyanothioformamides with sulfur dichloride at low temperatures (0–25°C). This reaction yields N-aryl-5H-1,2,3-dithiazol-5-imines, which can be further processed to obtain the desired dithiadiazole compound . Another method involves the cyclization of aromatic disulfenyl dichlorides with trimethylsilyl azide, resulting in the formation of dithiazolium salts .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions
3H-1,2,3,5-Dithiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiazole oxides.
Reduction: Reduction reactions can yield dithiazole derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur dichloride, trimethylsilyl azide, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of inert solvents to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include dithiazole oxides, dithiazolium salts, and various substituted dithiazole derivatives.
科学的研究の応用
3H-1,2,3,5-Dithiadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
作用機序
The mechanism of action of 3H-1,2,3,5-Dithiadiazole involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity, leading to increased permeability and ion flux. This property is particularly useful in developing antifungal and antimicrobial agents . The molecular targets include membrane lipids and ion channels, which are crucial for maintaining cellular homeostasis .
類似化合物との比較
Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Uniqueness
3H-1,2,3,5-Dithiadiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This configuration imparts distinct chemical properties, such as high stability and reactivity, making it suitable for various applications that other thiadiazoles may not be able to achieve .
特性
CAS番号 |
82496-23-9 |
|---|---|
分子式 |
CH2N2S2 |
分子量 |
106.18 g/mol |
IUPAC名 |
3H-1,2,3,5-dithiadiazole |
InChI |
InChI=1S/CH2N2S2/c1-2-4-5-3-1/h1H,(H,2,3) |
InChIキー |
WQUBSYCLJSPOKV-UHFFFAOYSA-N |
正規SMILES |
C1=NSSN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


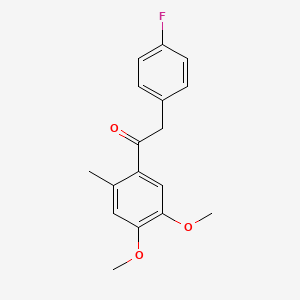
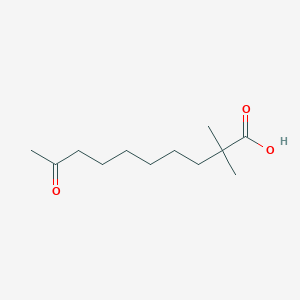

![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)
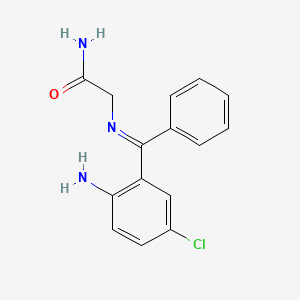
![{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene](/img/structure/B14423760.png)
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline](/img/structure/B14423761.png)
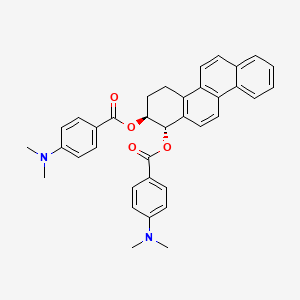
![Trimethyl[(thiophen-2-yl)oxy]silane](/img/structure/B14423768.png)
![5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14423775.png)
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)
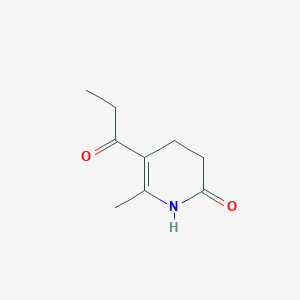
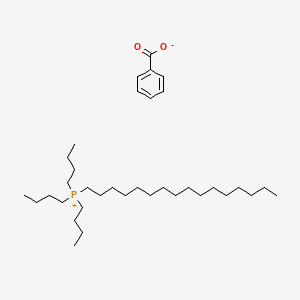
silane](/img/structure/B14423789.png)
